![molecular formula C10H20NNaO4S B15297741 Sodium 3-{[(tert-butoxy)carbonyl]amino}-2,2-dimethylpropane-1-sulfinate](/img/structure/B15297741.png)
Sodium 3-{[(tert-butoxy)carbonyl]amino}-2,2-dimethylpropane-1-sulfinate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sodium 3-{[(tert-butoxy)carbonyl]amino}-2,2-dimethylpropane-1-sulfinate is a chemical compound known for its unique structure and properties. It is often used in organic synthesis and various industrial applications due to its reactivity and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Sodium 3-{[(tert-butoxy)carbonyl]amino}-2,2-dimethylpropane-1-sulfinate typically involves the reaction of tert-butoxycarbonyl-protected amino acids with sulfinate salts. The reaction conditions often include the use of solvents such as dichloromethane or acetonitrile, and bases like sodium hydroxide or potassium carbonate. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch reactors where the reactants are mixed under controlled conditions. The use of automated systems ensures precise control over temperature, pressure, and reaction time, leading to high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Sodium 3-{[(tert-butoxy)carbonyl]amino}-2,2-dimethylpropane-1-sulfinate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions where the sulfinate group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in aqueous solution, potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in dry ether, sodium borohydride in methanol.
Substitution: Nucleophiles like amines, thiols, or halides in solvents like dichloromethane or acetonitrile.
Major Products Formed
Oxidation: Sulfonic acids or sulfonates.
Reduction: Amines or alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Sodium 3-{[(tert-butoxy)carbonyl]amino}-2,2-dimethylpropane-1-sulfinate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the protection and deprotection of functional groups.
Biology: Employed in the synthesis of biologically active molecules and peptides.
Medicine: Utilized in the development of pharmaceutical intermediates and active pharmaceutical ingredients.
Industry: Applied in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which Sodium 3-{[(tert-butoxy)carbonyl]amino}-2,2-dimethylpropane-1-sulfinate exerts its effects involves the interaction of its functional groups with various molecular targets. The tert-butoxycarbonyl group acts as a protecting group, preventing unwanted reactions during synthesis. The sulfinate group can participate in nucleophilic substitution reactions, leading to the formation of new chemical bonds.
Comparison with Similar Compounds
Similar Compounds
- Sodium 3-{[(tert-butoxy)carbonyl]amino}-2,2-dimethylpropane-1-sulfinate
- Sodium 3-{[(tert-butoxy)carbonyl]amino}-2,2-dimethylpropane-1-sulfonate
- Sodium 3-{[(tert-butoxy)carbonyl]amino}-2,2-dimethylpropane-1-sulfide
Uniqueness
This compound is unique due to its combination of a tert-butoxycarbonyl-protected amino group and a sulfinate group. This combination allows for selective reactions and protection of functional groups during synthesis, making it a valuable reagent in organic chemistry.
Properties
Molecular Formula |
C10H20NNaO4S |
|---|---|
Molecular Weight |
273.33 g/mol |
IUPAC Name |
sodium;2,2-dimethyl-3-[(2-methylpropan-2-yl)oxycarbonylamino]propane-1-sulfinate |
InChI |
InChI=1S/C10H21NO4S.Na/c1-9(2,3)15-8(12)11-6-10(4,5)7-16(13)14;/h6-7H2,1-5H3,(H,11,12)(H,13,14);/q;+1/p-1 |
InChI Key |
RABRPBGMQYWAIC-UHFFFAOYSA-M |
Canonical SMILES |
CC(C)(C)OC(=O)NCC(C)(C)CS(=O)[O-].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


amine](/img/structure/B15297661.png)
![1-{4-[2-(1,3-Dioxolan-2-yl)ethyl]thian-4-yl}methanamine](/img/structure/B15297668.png)
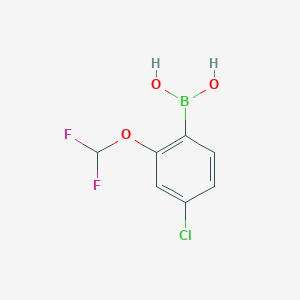

![Thieno[2,3-d]pyrimidin-6-amine](/img/structure/B15297679.png)
![[6-(Thiophen-2-yl)pyrimidin-4-yl]methanamine hydrochloride](/img/structure/B15297688.png)

![Ethyl 2-[2-(6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)acetamido]-1,3-thiazole-4-carboxylate](/img/structure/B15297697.png)
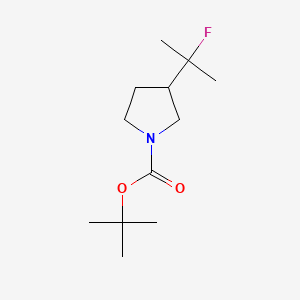

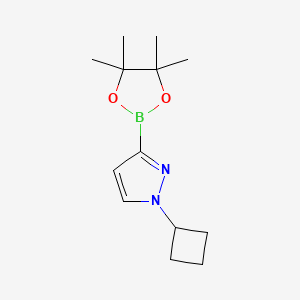
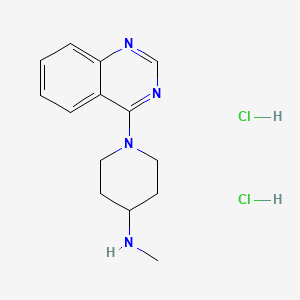
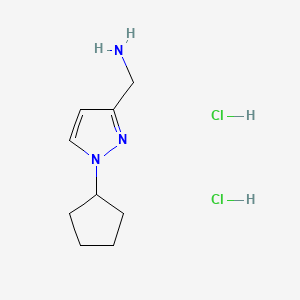
![[1-(3-fluorophenyl)-1H-pyrazol-3-yl]methanol](/img/structure/B15297746.png)
